molecular formula C13H16N2O5S B5034963 4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one

4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one

Cat. No.: B5034963
M. Wt: 312.34 g/mol
InChI Key: VYTMGPOUXQSDID-UHFFFAOYSA-N
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Description

4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one is a complex organic compound with a molecular formula of C13H16N2O5S. This compound is known for its unique structural features, which include a morpholine ring and a sulfonyl group attached to a benzoxazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and preparative HPLC are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzoxazinone core .

Scientific Research Applications

4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in binding to target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl acetic acid
  • 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid

Uniqueness

Compared to similar compounds, 4-methyl-6-(morpholin-4-ylsulfonyl)-2H-benzo[e]1,4-oxazaperhydroin-3-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-methyl-6-morpholin-4-ylsulfonyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-14-11-8-10(2-3-12(11)20-9-13(14)16)21(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTMGPOUXQSDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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